N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that features both benzothiophene and benzothiazole moieties. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide is the collapsin response mediator protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain . It achieves this control of nociceptive signaling by regulating voltage-gated calcium and sodium channels .
Mode of Action
This compound: interacts with its target, CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction could influence the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to the regulation of CRMP2 and its control over voltage-gated ion channels . The downstream effects of this interaction could include changes in nociceptive signaling, potentially influencing the expression of chronic pain .
Result of Action
The molecular and cellular effects of This compound ’s action are likely related to its interaction with CRMP2 and the subsequent changes in voltage-gated ion channel function . These changes could potentially alter nociceptive signaling, influencing the expression of chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 1-benzothiophene-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-5-yl)-2-chlorobenzamide
- N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide
Uniqueness
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiophene and benzothiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-16(11-1-3-13-15(8-11)21-9-17-13)18-12-2-4-14-10(7-12)5-6-20-14/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZCGAHKPYQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)SC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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